molecular formula C11H10N2O3 B1529963 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-74-7

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1529963
M. Wt: 218.21 g/mol
InChI Key: GAVILCVAMYIEBK-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinone . Pyrimidinone derivatives are known to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial .


Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the use of chalcones as starting compounds, which are obtained by Claisen-Schmidt condensation . These chalcones then undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .


Molecular Structure Analysis

The structures of the synthesized compounds were investigated by means of UV, IR, 1H NMR, and Mass spectral analysis . The IR spectra of these pyrimidine derivatives showed the presence of absorption bands in the region 1570 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinone derivatives include Claisen-Schmidt condensation and cyclisation with urea and thiourea . The reaction conditions often involve the use of sodium hydroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives can be analyzed using UV, IR, 1H NMR, and Mass spectral analysis . For example, the IR spectra can reveal the presence of certain functional groups .

Scientific Research Applications

Future Directions

Pyrimidinone derivatives, due to their wide spectrum of biological activities, have significant potential in medicinal chemistry . Future research could focus on exploring their diverse biological activities and developing new therapeutic agents.

properties

IUPAC Name

6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVILCVAMYIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734924
Record name 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

116137-74-7
Record name 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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